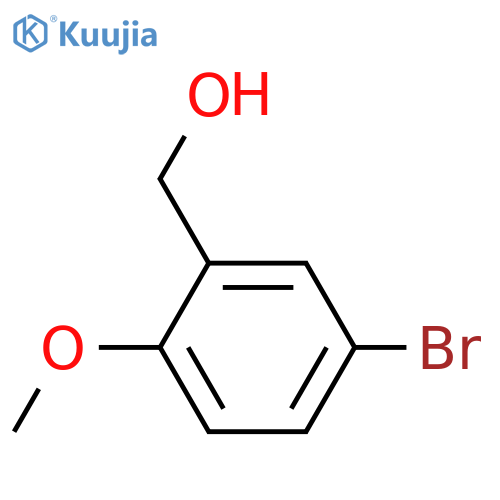

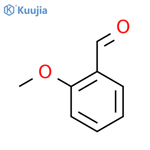

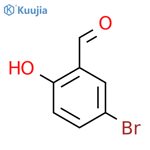

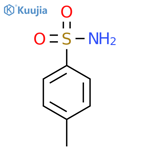

Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation

,

Chemistry - A European Journal,

2014,

20(24),

7507-7513